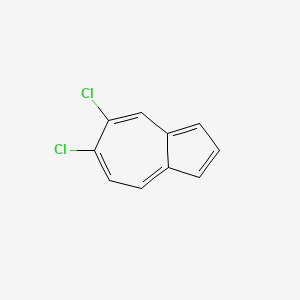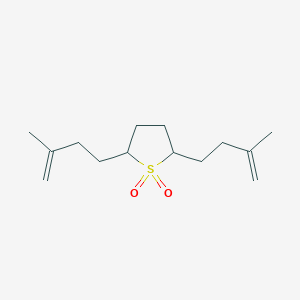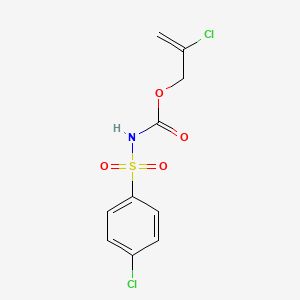
2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chlorinated propenyl group and a chlorobenzene sulfonyl carbamate moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 2-chloroprop-2-en-1-ol with 4-chlorobenzenesulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated propenyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: Reduced products typically include the corresponding alcohols or amines.
Applications De Recherche Scientifique
2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, potentially altering their function. The exact pathways and targets depend on the specific application and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate: Similar structure but with a methyl group instead of a chlorine atom on the benzene ring.
2-Chloroprop-2-en-1-yl (4-bromobenzene-1-sulfonyl)carbamate: Similar structure but with a bromine atom instead of a chlorine atom on the benzene ring.
Uniqueness
The presence of both chlorinated propenyl and chlorobenzene sulfonyl carbamate groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry .
Propriétés
Numéro CAS |
63924-76-5 |
|---|---|
Formule moléculaire |
C10H9Cl2NO4S |
Poids moléculaire |
310.15 g/mol |
Nom IUPAC |
2-chloroprop-2-enyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H9Cl2NO4S/c1-7(11)6-17-10(14)13-18(15,16)9-4-2-8(12)3-5-9/h2-5H,1,6H2,(H,13,14) |
Clé InChI |
RUGBYQYZFKFRRM-UHFFFAOYSA-N |
SMILES canonique |
C=C(COC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


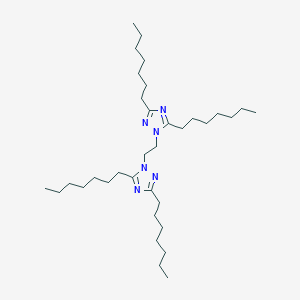
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
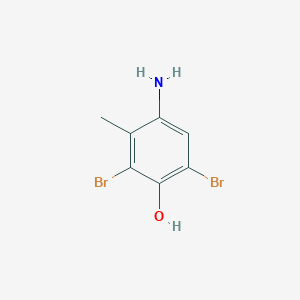
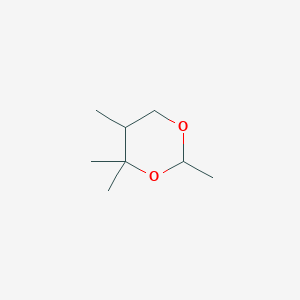
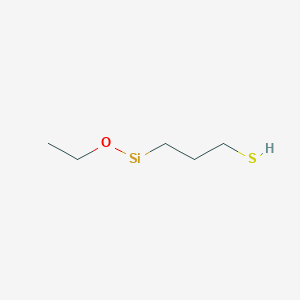
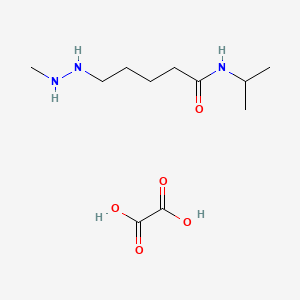
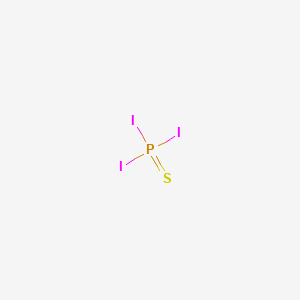

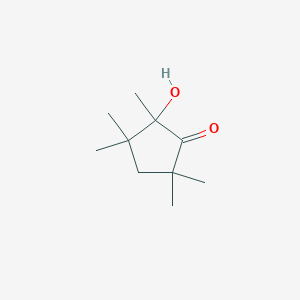
![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)
